molecular formula C25H24N2O2 B10798822 1-[6-(4-Methylphenyl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]-6-phenylhexan-1-one

1-[6-(4-Methylphenyl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]-6-phenylhexan-1-one

Cat. No.: B10798822
M. Wt: 384.5 g/mol
InChI Key: XDHONXIOZAUYDB-UHFFFAOYSA-N
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Description

1-[6-(4-Methylphenyl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]-6-phenylhexan-1-one is a complex organic compound featuring an oxazole ring fused with a pyridine ring. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 1-[6-(4-Methylphenyl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]-6-phenylhexan-1-one typically involves multi-step reactions. One common synthetic route starts with the condensation of 2-amino-5-bromopyridin-3-ol with 4-methylbenzaldehyde in anhydrous DMF. This intermediate is then cyclized with trimethoxybenzohydrazide in the presence of an iodine catalyst and potassium carbonate to form the oxazole ring. The final step involves a Suzuki coupling reaction with various aryl boronic acids to yield the target compound .

Chemical Reactions Analysis

1-[6-(4-Methylphenyl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]-6-phenylhexan-1-one undergoes several types of chemical reactions:

Scientific Research Applications

1-[6-(4-Methylphenyl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]-6-phenylhexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-(4-Methylphenyl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]-6-phenylhexan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation .

Comparison with Similar Compounds

1-[6-(4-Methylphenyl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]-6-phenylhexan-1-one can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific biological activities and therapeutic applications, highlighting the unique properties of this compound .

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

1-[6-(4-methylphenyl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]-6-phenylhexan-1-one

InChI

InChI=1S/C25H24N2O2/c1-18-12-14-20(15-13-18)21-16-23-24(26-17-21)27-25(29-23)22(28)11-7-3-6-10-19-8-4-2-5-9-19/h2,4-5,8-9,12-17H,3,6-7,10-11H2,1H3

InChI Key

XDHONXIOZAUYDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(N=C2)N=C(O3)C(=O)CCCCCC4=CC=CC=C4

Origin of Product

United States

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